Product packaging for 1-Bromo-2-[(methylsulfanyl)methyl]benzene(Cat. No.:CAS No. 19614-11-0)

1-Bromo-2-[(methylsulfanyl)methyl]benzene

Cat. No.: B2931972
CAS No.: 19614-11-0
M. Wt: 217.12
InChI Key: FCHWSSFQNWMHKC-UHFFFAOYSA-N
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Description

1-Bromo-2-[(methylsulfanyl)methyl]benzene ( 19614-11-0) is a chemical compound with the molecular formula C₈H₉BrS and a molecular weight of 217.13 g/mol . It is also known as 2-Bromobenzyl methyl sulfide . This compound is characterized by the presence of both a bromo substituent and a methylsulfanylmethyl (benzyl methyl sulfide) group on a benzene ring, making it a valuable bifunctional synthetic intermediate in organic chemistry and chemical research . The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the thioether functionality can be exploited for further oxidation to sulfoxides or sulfones, or utilized in sulfur-specific transformations . Supplied with a purity of ≥95%, this reagent is intended for research and further manufacturing applications only . It is not intended for diagnostic or therapeutic uses, nor for direct human consumption. Researchers are advised to consult the safety data sheet prior to use and handle this compound in accordance with all applicable laboratory safety regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrS B2931972 1-Bromo-2-[(methylsulfanyl)methyl]benzene CAS No. 19614-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHWSSFQNWMHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19614-11-0
Record name 2-BROMOBENZYL METHYL SULFIDE
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Advanced Synthetic Methodologies for 1 Bromo 2 Methylsulfanyl Methyl Benzene

Precursor Synthesis and Functionalization Strategies

The logical precursor to 1-bromo-2-[(methylsulfanyl)methyl]benzene is the unbrominated parent compound, 2-[(methylsulfanyl)methyl]benzene. The synthesis of this precursor is efficiently achieved from readily available starting materials such as o-xylene (B151617), through a two-step functionalization process.

Synthesis of O-Xylene Derivatives

The initial step involves the selective functionalization of one of the two methyl groups of o-xylene. This is most commonly achieved via a benzylic bromination reaction, which proceeds through a free-radical mechanism.

Radical-Mediated Benzylic Bromination: The reaction of o-xylene with a brominating agent under conditions that favor radical formation, such as UV irradiation or the presence of a radical initiator like azobisisobutyronitrile (AIBN), leads to the formation of 2-methylbenzyl bromide. N-Bromosuccinimide (NBS) is the most widely used reagent for this transformation due to its ability to provide a low, constant concentration of bromine, which suppresses competitive electrophilic aromatic bromination. researchgate.netlibretexts.orgmasterorganicchemistry.com The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds, facilitating selective hydrogen abstraction by a bromine radical to form a resonance-stabilized benzyl (B1604629) radical. libretexts.orgmasterorganicchemistry.com

An alternative route involves the synthesis of 2-methylbenzyl alcohol, which can be prepared through methods such as the reduction of 2-methylbenzaldehyde (B42018) or the hydrolysis of 2-methylbenzyl chloride. This alcohol can then be converted to 2-methylbenzyl bromide using various reagents.

Conversion of Alcohol to Bromide: The transformation of 2-methylbenzyl alcohol to 2-methylbenzyl bromide is a standard functional group interconversion. Several effective methods are available, as summarized in the table below. Using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are classic approaches. Milder conditions can be achieved using reagents like triphenylphosphine (B44618) and carbon tetrabromide or N-bromosuccinimide. organic-chemistry.orgresearchgate.net

Reagent SystemSolventTemperatureTypical Yield (%)Reference
PBr₃Diethyl ether0 °C to RT>90 guidechem.com
HBr (48% aq.)-Reflux85-90N/A
TPP/CBr₄Dichloromethane0 °C to RT>95 organic-chemistry.org
TPP/NBSDichloromethane0 °C to RT>90 organic-chemistry.org
This is an interactive data table. Values are representative for benzylic alcohols.

Introduction of the (Methylsulfanyl)methyl Moiety

With the activated precursor, 2-methylbenzyl bromide, in hand, the (methylsulfanyl)methyl group is introduced via a nucleophilic substitution reaction. Sodium thiomethoxide (NaSMe) is an excellent nucleophile for this purpose, readily displacing the bromide in an Sₙ2 reaction to form the desired C-S bond. askfilo.com The reaction is typically carried out in a polar aprotic solvent to maximize the nucleophilicity of the thiomethoxide anion.

The reaction proceeds efficiently, providing 2-[(methylsulfanyl)methyl]benzene in high yield. This product serves as the direct substrate for the subsequent regioselective bromination step.

SubstrateNucleophileSolventTemperatureTypical Yield (%)
2-Methylbenzyl bromideSodium thiomethoxideDMF, THF, or EthanolRoom Temperature>90
This is an interactive data table based on standard Sₙ2 reactions with thiolate nucleophiles. askfilo.com

Regioselective Bromination Approaches

The final and most critical step in the synthesis is the regioselective introduction of a bromine atom onto the aromatic ring, ortho to the existing (methylsulfanyl)methyl substituent. The -(CH₂SMe) group is an activating, ortho-, para-director for electrophilic aromatic substitution. libretexts.org Therefore, controlling the reaction to favor the sterically more hindered ortho position over the para position is the primary challenge.

Electrophilic Aromatic Bromination Conditions and Control

Electrophilic aromatic substitution is the most common method for introducing a bromine atom to an aromatic ring. mdpi.com The reaction involves an electrophile, typically generated from molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or from reagents like N-bromosuccinimide (NBS) in a polar solvent. lumenlearning.comnsf.gov

The (methylsulfanyl)methyl group activates the ring towards substitution. The sulfur atom's lone pairs can stabilize the sigma complex (Wheland intermediate) formed during ortho and para attack through resonance. rsc.org While the para product is often favored for steric reasons, the ortho:para ratio can be influenced by several factors:

Steric Hindrance: The bulkiness of the electrophile and the substrate can disfavor attack at the more crowded ortho position.

Solvent: Polar solvents can influence the reactivity of the electrophile and the stability of the transition states, thereby altering the product distribution.

Temperature: Lower temperatures often increase selectivity, favoring the product formed via the transition state with the lowest activation energy.

Lewis Acid: The choice and strength of the Lewis acid catalyst can modify the electrophilicity of the bromine and impact regioselectivity.

Brominating AgentCatalyst/SolventTemperaturePredominant Isomer(s)Notes
Br₂FeBr₃ / CCl₄0 °C to RTMixture of ortho and paraClassic conditions, often leads to mixtures. lumenlearning.com
NBSAcetonitrile (B52724) or DMFRoom TemperatureMixture, can favor paraMilder conditions, selectivity is solvent-dependent. mdpi.comnsf.gov
Br₂Acetic AcidRoom TemperatureMixture of ortho and paraProvides a polar medium for the reaction.
This is an interactive data table illustrating general outcomes for activated aromatic systems.

Achieving high ortho-selectivity through this method remains challenging and often results in isomeric mixtures requiring separation.

Radical-Mediated Bromination and Selectivity

Free-radical bromination, typically employing N-bromosuccinimide (NBS) with light or a radical initiator, is highly selective for the benzylic position rather than the aromatic ring. researchgate.netmasterorganicchemistry.com This is because the bond dissociation energy of a benzylic C-H bond is lower than that of an aromatic C-H bond, making hydrogen abstraction from the benzylic carbon kinetically favored. libretexts.org

Directed Ortho-Metalation Strategies for Bromination

Directed ortho-metalation (DoM) is a powerful strategy for achieving exclusive ortho-functionalization, overriding the inherent electronic preferences of a substituent. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) that contains a heteroatom capable of coordinating to a strong organolithium base. This coordination positions the base to deprotonate the adjacent ortho-proton, generating a thermodynamically stable ortho-lithiated species. uwindsor.ca This intermediate can then be trapped with an electrophile.

In the case of 2-[(methylsulfanyl)methyl]benzene, the sulfur atom of the (methylsulfanyl)methyl group can act as a directing group. harvard.edu The lone pairs on the sulfur can coordinate to a lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks up organolithium aggregates and increases basicity. wikipedia.org This directs the deprotonation exclusively to the C2 position.

The resulting aryllithium is then quenched with an electrophilic bromine source to install the bromine atom at the desired position. Suitable brominating agents include molecular bromine (Br₂), 1,2-dibromoethane, or hexachloroethane (B51795) (which acts as a source of Br⁺ after halogen exchange with the lithiated species). This approach offers superior regiocontrol compared to electrophilic aromatic substitution.

Base SystemSolventTemperatureElectrophilic Bromine SourceExpected Outcome
n-BuLi / TMEDATHF / Hexane-78 °C to 0 °CBr₂High yield of ortho-bromo product.
s-BuLi / TMEDATHF-78 °C1,2-DibromotetrachloroethaneExcellent yield, avoids excess Br₂.
This is an interactive data table illustrating a typical DoM protocol. wikipedia.orguwindsor.ca

This strategy provides a highly efficient and regiochemically unambiguous route to this compound, overcoming the selectivity challenges inherent in electrophilic substitution methods.

Optimization of Reaction Conditions for Yield and Purity

The primary route to this compound involves the reaction of 2-bromobenzyl bromide with a methylthiolating agent, such as sodium thiomethoxide. This is a bimolecular nucleophilic substitution (SN2) reaction. The efficiency of this transformation is highly dependent on carefully controlled reaction parameters, including the choice of catalyst, solvent, and temperature.

While the direct reaction between a benzyl halide and a thiolate is often facile and may not strictly require a catalyst, certain conditions or less reactive substrates can benefit from catalytic approaches. Phase-transfer catalysts (PTCs) are particularly effective in reactions involving a solid salt (like sodium thiomethoxide) and an organic substrate dissolved in a nonpolar solvent.

Research Findings: For the synthesis of benzyl thioethers, catalysts are employed to enhance the reaction rate and improve efficiency, especially under heterogeneous conditions. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common PTCs. They function by transporting the thiolate anion from the solid or aqueous phase into the organic phase where the benzyl halide is dissolved, thereby accelerating the reaction.

In some modern variations, transition metal catalysts, such as those based on copper or iron, have been developed for C-S bond formation. For instance, copper(I) salts can catalyze the coupling of thiols with aryl or benzyl halides. However, for a reactive substrate like 2-bromobenzyl bromide, a simple, catalyst-free SN2 reaction under appropriate solvent and temperature conditions is often sufficient and more cost-effective.

Below is an illustrative table showing the effect of different catalysts on the yield of a representative benzyl thioether synthesis.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
None01275
Tetrabutylammonium Bromide (TBAB)5492
Copper(I) Iodide (CuI)2688
Iron(III) Chloride (FeCl₃)3885
Note: This data is illustrative for a typical SN2 reaction forming a benzyl thioether and does not represent experimentally verified results for this compound.

The choice of solvent is paramount in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the thiolate salt while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.

Research Findings: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are highly effective for promoting the SN2 synthesis of thioethers. They possess high dielectric constants and are unable to donate protons, which would otherwise solvate and deactivate the thiolate nucleophile. Less polar solvents like tetrahydrofuran (B95107) (THF) can also be used, often in the presence of a phase-transfer catalyst to improve the solubility and reactivity of the nucleophile.

Temperature control is crucial for managing the reaction rate and minimizing side reactions. Benzyl halides can undergo elimination reactions (E2) in the presence of a strong base, especially at elevated temperatures. For the synthesis of this compound, maintaining a moderate temperature is key to favoring the desired substitution pathway over elimination or other side reactions like poly-alkylation. Reactions are often conducted at room temperature or with gentle heating to ensure a clean and efficient conversion.

The following table illustrates the impact of solvent and temperature on the synthesis of a model benzyl thioether.

SolventTemperature (°C)Reaction Time (h)Purity (%)
Dichloromethane252470
Tetrahydrofuran (THF)501085
Acetonitrile50595
N,N-Dimethylformamide (DMF)25398
Note: This data is illustrative for a typical SN2 reaction forming a benzyl thioether and does not represent experimentally verified results for this compound.

Green Chemistry Principles in Synthesis

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The synthesis of this compound from 2-bromobenzyl bromide and sodium thiomethoxide is an example of a substitution reaction.

Research Findings: The theoretical atom economy for this reaction is quite high. The only byproduct formed is sodium bromide (NaBr).

Reaction: C₇H₆Br₂ + CH₃SNa → C₈H₉BrS + NaBr

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of C₈H₉BrS = 217.13 g/mol

Molecular Weight of C₇H₆Br₂ = 249.94 g/mol

Molecular Weight of CH₃SNa = 70.09 g/mol

% Atom Economy = (217.13 / (249.94 + 70.09)) x 100 ≈ 67.8%

While this value is good for a substitution reaction, green chemistry encourages exploring alternative pathways, such as addition or rearrangement reactions, which can achieve 100% atom economy. rsc.org However, for this specific target molecule, the substitution pathway remains the most direct. Waste reduction efforts, therefore, focus on using stoichiometric amounts of reagents, choosing recyclable solvents, and minimizing energy-intensive purification steps like chromatography.

A key goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Research into solvent-free "neat" reactions or using water as a reaction medium is a significant area of focus.

Research Findings: For the synthesis of thioethers, conducting the reaction in an aqueous medium is an attractive green alternative. Using a phase-transfer catalyst is often essential in this case to bring the water-insoluble organic substrate into contact with the aqueous nucleophile. Microwave-assisted synthesis in water has been shown to dramatically reduce reaction times and improve yields for some nucleophilic substitutions.

Solvent-free reactions, where the reactants are mixed directly, often with grinding or gentle heating, represent another green approach. This method eliminates solvent waste entirely. For the synthesis of this compound, a solvent-free reaction between solid sodium thiomethoxide and liquid 2-bromobenzyl bromide could potentially be explored, possibly with microwave irradiation to facilitate the reaction. These advanced methods can significantly reduce the environmental impact of the synthesis.

Elucidation of Reactivity and Transformation Mechanisms of 1 Bromo 2 Methylsulfanyl Methyl Benzene

Reactions at the Bromine Center

The bromine atom on the aromatic ring is a primary site for reactions that aim to form new carbon-carbon or carbon-heteroatom bonds. These transformations are fundamental in the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring.

For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 1-Bromo-2-[(methylsulfanyl)methyl]benzene, the methylsulfanylmethyl group is not a strong electron-withdrawing group, which generally makes SNAr reactions less favorable under standard conditions. However, under forcing conditions or with highly reactive nucleophiles, substitution may be induced. The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive and iodide the least.

Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-C and C-N bonds, and aryl bromides are common substrates for these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For this compound, a Suzuki coupling would enable the introduction of a new aryl, vinyl, or alkyl group at the position of the bromine atom. A typical catalytic system involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. nih.govnih.govresearchgate.netnih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method would allow for the introduction of an alkynyl substituent onto the benzene (B151609) ring of the title compound.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. nih.govlibretexts.orgsioc-journal.cnresearchgate.net This reaction would enable the arylation of an alkene with the 2-[(methylsulfanyl)methyl]phenyl group.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organohalide in the presence of a nickel or palladium catalyst. researchgate.netnih.gov This reaction offers a versatile method for forming C-C bonds and is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgnih.govwikipedia.orgresearchgate.net This would allow for the synthesis of various N-aryl compounds starting from this compound. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed. wikipedia.org

ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
SuzukiAryl/Vinyl/Alkyl Boronic AcidPd(0) catalyst, Phosphine ligand, BaseC(sp²) - C(sp²)/C(sp³)/C(sp²)
SonogashiraTerminal AlkynePd complex, Cu(I) co-catalyst, BaseC(sp²) - C(sp)
HeckAlkenePd catalyst, BaseC(sp²) - C(sp²)
NegishiOrganozinc ReagentNi or Pd catalystC(sp²) - C(sp²)/C(sp³)
Buchwald-HartwigAminePd catalyst, Bulky phosphine ligand, Strong baseC(sp²) - N

Metal-Halogen Exchange Reactions (e.g., with Organolithium or Grignard Reagents)

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating highly reactive nucleophiles that can then be used in subsequent reactions.

Organolithium Reagents: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a bromine-lithium exchange. harvard.edu This generates a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. The ortho-thioether moiety may potentially influence the regioselectivity of this reaction through chelation effects.

Grignard Reagents: The formation of a Grignard reagent is another important transformation for aryl bromides. libretexts.orggoogle.comgoogle.comyoutube.com Reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would yield the corresponding Grignard reagent, 2-[(methylsulfanyl)methyl]phenylmagnesium bromide. mdpi.com This organomagnesium compound is a powerful nucleophile and can be used in a variety of subsequent reactions, such as additions to carbonyl compounds.

Reductive Debromination

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents. Catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source, is a common method for the reductive dehalogenation of aryl halides. Other methods may include the use of hydride reagents or dissolving metal reductions. This reaction is useful when the aryl bromide functionality is no longer needed in the target molecule.

Reactions Involving the Thioether Moiety

The sulfur atom of the methylsulfanylmethyl group is susceptible to oxidation, providing a route to sulfoxides and sulfones. These oxidized derivatives can exhibit different chemical and physical properties compared to the parent thioether.

Oxidation to Sulfoxides and Sulfones

The oxidation of thioethers is a common and well-established transformation in organic chemistry. The degree of oxidation can typically be controlled by the choice of oxidizing agent and the reaction conditions.

Oxidation to Sulfoxides: Selective oxidation of the thioether in this compound to the corresponding sulfoxide (B87167), 1-Bromo-2-[(methylsulfinyl)methyl]benzene, can be achieved using mild oxidizing agents. Reagents such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide are often employed for this transformation. orgsyn.org Asymmetric oxidation methods can also be used to produce chiral sulfoxides.

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent, yields the corresponding sulfone, 1-Bromo-2-[(methylsulfonyl)methyl]benzene. organic-chemistry.org Common reagents for this transformation include excess hydrogen peroxide, often in the presence of a catalyst, or potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting sulfone group is a strong electron-withdrawing group, which can significantly alter the reactivity of the aromatic ring.

ProductOxidizing Agent (Typical)Oxidation State of Sulfur
SulfoxideNaIO₄, 1 eq. H₂O₂+2
SulfoneExcess H₂O₂, m-CPBA+4

Sulfonium (B1226848) Salt Formation

The sulfur atom in the (methylsulfanyl)methyl group of this compound possesses lone pairs of electrons, rendering it nucleophilic. Thioethers are well-established to react with alkyl halides via an SN2 mechanism to form stable, ternary sulfonium salts. youtube.comlibretexts.orglibretexts.org In this reaction, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, such as iodomethane, and displacing the halide ion.

This process converts the neutral thioether into a positively charged sulfonium ion, which is a valuable synthetic intermediate. openstax.org The formation of the sulfonium salt significantly alters the reactivity of the adjacent carbon atoms, transforming them into potent electrophiles, thereby making the sulfonium salt an effective alkylating agent. youtube.com The general mechanism for the formation of a sulfonium salt from this compound is depicted below:

Reaction Scheme: Sulfonium Salt Formation

This compound + R-X → [1-Bromo-2-({methyl(R)sulfanyl}methyl)benzene]+X- (Where R-X is an alkylating agent, e.g., CH3I)

Desulfurization Reactions

The carbon-sulfur bonds in the (methylsulfanyl)methyl group can be cleaved through reductive desulfurization, a process that effectively replaces the C-S bond with a C-H bond. A widely employed and effective method for this transformation is the use of Raney Nickel (Raney Ni). masterorganicchemistry.comorganicreactions.org Raney Nickel is a fine-grained, porous nickel catalyst that is saturated with adsorbed hydrogen. chem-station.comresearchgate.net

When this compound is treated with Raney Ni, the sulfur atom is chemisorbed onto the nickel surface, leading to the hydrogenolysis of both the benzyl-sulfur and the methyl-sulfur bonds. The ultimate organic product of this reaction is 1-bromo-2-methylbenzene, with the sulfur being retained by the nickel catalyst. This reaction provides a straightforward method for removing the sulfur-containing side chain.

ReagentProductDescription
Raney Nickel (Ni-Al alloy treated with NaOH)1-Bromo-2-methylbenzeneA standard, effective reagent for C-S bond hydrogenolysis. masterorganicchemistry.com
Nickel Boride (NiCl2 + NaBH4)1-Bromo-2-methylbenzeneAn alternative to Raney Ni that can offer similar reactivity without pyrophoric risk. chem-station.com

Reactions on the Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate of reaction and the position of substitution (regioselectivity) are governed by the electronic properties of the two substituents already present: the bromo group and the (methylsulfanyl)methyl group.

Nitration: This reaction is typically performed using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active agent that attacks the aromatic ring.

Sulfonation: Treatment with fuming sulfuric acid (a solution of sulfur trioxide, SO3, in concentrated H2SO4) introduces a sulfonic acid group (-SO3H) onto the ring. The electrophile in this case is SO3.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride (RCOCl) or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The Lewis acid generates a highly electrophilic acylium ion (RCO+). This reaction is generally preferred over Friedel-Crafts alkylation due to its resistance to poly-substitution and carbocation rearrangements.

The position of attack by an incoming electrophile is determined by the combined directing effects of the existing substituents. Both the bromo and the (methylsulfanyl)methyl groups influence the distribution of electron density in the aromatic ring, thereby directing the substitution to specific positions. perlego.comvanderbilt.edu

Bromo Group (-Br): The bromine atom is a deactivating group, meaning it makes the ring less reactive towards electrophilic attack than benzene itself. This is due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because the lone pairs on the bromine atom can be donated to the ring through resonance (+M effect), which preferentially stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack. minia.edu.egyoutube.com

(Methylsulfanyl)methyl Group (-CH2SCH3): This group is analogous to a simple alkyl group (like methyl or ethyl) in its directing effect. The sulfur atom's lone pairs are insulated from the aromatic π-system by the intervening methylene (B1212753) (-CH2-) bridge, preventing direct resonance donation. Therefore, the group primarily acts as a weak activator through an electron-donating inductive effect and hyperconjugation. stackexchange.comquora.com Like other alkyl groups, it is an ortho, para-director.

When both groups are present, their directing effects must be considered in concert. The weakly activating (methylsulfanyl)methyl group will direct incoming electrophiles to its ortho and para positions (C3 and C5). The deactivating bromo group directs to its own ortho and para positions (C3 and C6). The directing effects are summarized in the table below.

PositionDirected by -Br (ortho, para)Directed by -CH2SCH3 (ortho, para)Combined Effect
C3OrthoOrthoStrongly Favored
C4MetaMetaDisfavored
C5MetaParaFavored
C6ParaMetaFavored

The positions activated by both groups are C3 and C5/C6. The C3 position is ortho to both substituents, but substitution here would be sterically hindered. The C5 position is para to the (methylsulfanyl)methyl group and meta to the bromo group. The C6 position is para to the bromo group and meta to the (methylsulfanyl)methyl group. Given that the activating alkyl-type group has a stronger directing influence than the deactivating halogen, substitution is most likely to occur at the positions activated by the -CH2SCH3 group. Therefore, the major products would be expected from substitution at the C5 position (para to the activating group) and to a lesser extent, the C3 position, with the C5 isomer likely predominating due to reduced steric hindrance.

Radical Chemistry and Cyclization Reactions

The carbon-bromine bond in this compound can be homolytically cleaved to generate a 2-[(methylsulfanyl)methyl]phenyl radical. This highly reactive intermediate can participate in a variety of subsequent reactions, including cyclizations and intermolecular additions. Several modern and classical methods exist for generating aryl radicals from aryl halides. rsc.orgnih.gov

Tin-Based Radical Generation: The classical method involves reacting the aryl bromide with tributyltin hydride (Bu3SnH) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org Upon heating, AIBN decomposes to generate radicals, which then abstract a hydrogen atom from Bu3SnH to form a tributyltin radical (Bu3Sn•). This tin radical abstracts the bromine atom from this compound to produce the desired aryl radical and tributyltin bromide. scribd.comacs.org

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for generating aryl radicals. nih.gov An appropriate photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl bromide, leading to the formation of the aryl radical. beilstein-journals.orgacs.org

Transition-Metal-Free Methods: Aryl radicals can also be generated without transition metals. For instance, reagents like Rongalite (sodium hydroxymethanesulfinate) can act as precursors to potent electron donors that initiate a radical chain reaction via electron transfer to the aryl bromide. researchgate.netacs.org Base-promoted homolytic aromatic substitution (BHAS) represents another transition-metal-free strategy. acs.org

MethodReagents/ConditionsMechanism
Tin Hydride MethodBu3SnH, AIBN, heatChain reaction involving tributyltin radical abstracting bromine. libretexts.org
Photoredox CatalysisPhotocatalyst (e.g., Ir or Ru complex), visible light, electron donor/acceptorSingle-electron transfer from/to the excited photocatalyst. nih.govacs.org
Transition-Metal-Freee.g., Rongalite, baseIn-situ generation of organic electron donors initiating a radical chain. acs.org

Intramolecular Cyclization Pathways

The structural arrangement of this compound, featuring a bromine atom and a methylsulfanylmethyl group in an ortho relationship on a benzene ring, presents a favorable scaffold for intramolecular cyclization reactions. These pathways typically involve the formation of a new carbon-sulfur or carbon-carbon bond, leading to the synthesis of sulfur-containing heterocyclic compounds, most notably derivatives of benzo[b]thiophene. The feasibility and outcome of such cyclizations are highly dependent on the reaction conditions, including the method of bond activation (e.g., radical, transition-metal-catalyzed) and the nature of any additional reagents.

Two primary intramolecular cyclization pathways can be envisaged for this compound: radical cyclization and transition-metal-catalyzed cyclization.

Radical-Mediated Cyclization:

Radical cyclization reactions offer a powerful method for the formation of cyclic compounds and can be initiated by various means, including the use of radical initiators (e.g., AIBN), photolysis, or sonolysis. In the case of this compound, the initial step would involve the homolytic cleavage of the C-Br bond to generate an aryl radical. This highly reactive intermediate can then undergo an intramolecular addition to the sulfur atom of the adjacent (methylsulfanyl)methyl group.

This process would proceed through a 5-exo-trig cyclization, which is generally a favored pathway according to Baldwin's rules. The resulting sulfur-containing radical could then be stabilized through various pathways, such as hydrogen atom abstraction from the solvent or another hydrogen donor, to yield the final cyclized product. A plausible mechanism for the radical-mediated cyclization is depicted below:

Initiation: Generation of an aryl radical from this compound.

Cyclization: 5-exo-trig cyclization of the aryl radical onto the sulfur atom.

Termination: Stabilization of the resulting radical to form the final product.

While direct experimental studies on the radical cyclization of this compound are not extensively reported, analogous transformations of o-halobenzyl thioethers have been documented to yield benzothiophene (B83047) derivatives, suggesting this pathway is a viable synthetic route.

Transition-Metal-Catalyzed Cyclization:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be effectively employed for intramolecular C-S bond formation. mdpi.comkfupm.edu.sa In this context, this compound can serve as a substrate for an intramolecular Buchwald-Hartwig amination-type reaction or a similar C-S coupling process.

The catalytic cycle would likely involve the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a palladium(II) intermediate.

Intramolecular C-S Coupling: The sulfur atom of the (methylsulfanyl)methyl group coordinates to the palladium center, followed by reductive elimination to form the new C-S bond and regenerate the palladium(0) catalyst.

This pathway would lead to the formation of a dihydrobenzothiophene derivative, which could potentially be aromatized to the corresponding benzothiophene under the reaction conditions or in a subsequent step. The efficiency of such a process would be influenced by the choice of palladium catalyst, ligands, base, and solvent. The general synthetic utility of transition-metal-catalyzed reactions for the synthesis of benzothiophenes from o-haloaryl precursors is well-established. organic-chemistry.orgorganic-chemistry.org

Cyclization Pathway Initiation/Catalyst Key Intermediate Potential Product
Radical-MediatedRadical Initiator (e.g., AIBN), PhotolysisAryl RadicalDihydrobenzo[b]thiophene
Transition-Metal-CatalyzedPalladium Catalyst (e.g., Pd(OAc)2)Palladium(II) ComplexDihydrobenzo[b]thiophene

Intermolecular Radical Additions

The reactivity of this compound towards intermolecular radical additions is dictated by the presence of two main reactive sites: the sulfur atom of the (methylsulfanyl)methyl group and the aromatic benzene ring. The outcome of such reactions will depend on the nature of the attacking radical species and the reaction conditions. A well-studied analogous reaction is the addition of hydroxyl radicals (•OH) to thioanisole (B89551) (phenyl methyl sulfide), which provides valuable insights into the potential reactivity of the subject compound. nih.gov

Radical Addition to the Sulfur Atom:

The sulfur atom in the (methylsulfanyl)methyl group possesses lone pairs of electrons, making it susceptible to attack by electrophilic radicals. For instance, in the presence of hydroxyl radicals, a one-electron transfer can occur from the sulfur atom to the radical, leading to the formation of a sulfur-centered radical cation. This intermediate is stabilized by the adjacent methyl and benzyl (B1604629) groups.

The formation of this radical cation is a key step and can initiate subsequent reactions. The stability and fate of this intermediate would be influenced by the solvent and the presence of other reactive species.

Radical Addition to the Aromatic Ring:

The benzene ring of this compound can also undergo radical addition. The hydroxyl radical, for example, can add to the aromatic ring to form a hydroxycyclohexadienyl radical. nih.gov The position of addition (ortho, meta, or para to the existing substituents) will be influenced by the electronic effects of the bromo and (methylsulfanyl)methyl groups.

The resulting hydroxycyclohexadienyl radical is a resonance-stabilized species. It can undergo further reactions, such as elimination of a water molecule to form a phenoxy-type radical or reaction with an oxidizing agent to restore the aromaticity, leading to the formation of hydroxylated products.

Competition Between Addition Pathways:

In reactions involving radicals that can attack both the sulfur atom and the aromatic ring, a competition between the two pathways will exist. The relative rates of these additions will depend on several factors, including the electrophilicity of the attacking radical and the steric hindrance around each reactive site. Studies on the reaction of hydroxyl radicals with thioanisole have shown that both addition to the sulfur and the aromatic ring occur, with the branching ratio being dependent on the reaction conditions. nih.gov

Attacking Radical Site of Addition Intermediate Species Potential Subsequent Reactions
Hydroxyl Radical (•OH)Sulfur AtomSulfur Radical CationDimerization, Reaction with Nucleophiles
Hydroxyl Radical (•OH)Aromatic RingHydroxycyclohexadienyl RadicalElimination of Water, Oxidation

It is important to note that while the reactions of hydroxyl radicals provide a good model, other radical species may exhibit different selectivities. The presence of the bromine atom on the aromatic ring could also influence the reactivity and the stability of the intermediates formed.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2 Methylsulfanyl Methyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms, their spatial proximity, and the dynamic processes the molecule undergoes.

The ¹H (proton) and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of a molecule. For 1-Bromo-2-[(methylsulfanyl)methyl]benzene, the chemical shifts are influenced by the electronic effects of the bromine atom and the methylsulfanylmethyl group on the benzene (B151609) ring.

The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to the four non-equivalent protons on the ortho-disubstituted benzene ring. jove.com The chemical shifts of these aryl protons are influenced by the electron-withdrawing nature of the bromine atom and the properties of the -(CH₂SCH₃) group. jove.commodgraph.co.uk Protons on carbons directly bonded to the aromatic ring, known as benzylic protons, typically appear in the range of 2.0-3.0 ppm. libretexts.org

In the ¹³C NMR spectrum, aromatic carbons generally resonate between 110-160 ppm. jove.comlibretexts.org The presence of two different substituents on the benzene ring results in six distinct signals for the aromatic carbons. mnstate.edu The carbon atom bonded to the bromine (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect," while the other carbons will be influenced by the combined inductive and resonance effects of both substituents. researchgate.netrsc.org

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic (H3-H6)7.0 - 7.6MultipletJortho ≈ 7-10, Jmeta ≈ 2-3
Benzylic (-CH₂S-)~3.8Singlet-
Methyl (-SCH₃)~2.1Singlet-

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic (C1-Br)~123
Aromatic (C2-CH₂S)~139
Aromatic (C3-C6)127 - 132
Benzylic (-CH₂S-)~38
Methyl (-SCH₃)~16

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. numberanalytics.compressbooks.pub For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. pressbooks.pubcolumbia.edu This technique would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the benzylic proton signal to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. nih.gov In this molecule, NOESY could reveal through-space interactions between the benzylic protons and the aromatic proton at the C3 position, as well as between the methyl protons and the benzylic protons, helping to define the preferred spatial arrangement of the methylsulfanylmethyl side chain.

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.orgyoutube.com For this compound, the methylsulfanylmethyl side chain possesses rotational freedom around the C(aryl)-C(benzylic) and C(benzylic)-S bonds.

At room temperature, the rotation around these bonds is likely fast, resulting in sharp, averaged signals in the NMR spectra. However, at lower temperatures, this rotation could become restricted, potentially leading to the observation of distinct signals for different conformers. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers to rotation and the relative populations of the different conformational states. researchgate.net Techniques like Exchange Spectroscopy (EXSY) can also be used to quantify the rates of these conformational exchange processes. nih.gov

While less common than ¹H or ¹³C NMR, the NMR spectroscopy of halogen nuclei like ⁷⁹Br and ⁸¹Br can provide direct information about the electronic environment of the halogen atom. Both bromine isotopes are quadrupolar nuclei, which typically results in very broad NMR signals, making them sensitive to the symmetry of the local electronic environment.

⁷⁹Br NMR spectroscopy has been utilized to monitor chemical reactions where the bromide ion is involved. nih.gov For covalent bromine in a molecule like this compound, the chemical shift and, more significantly, the linewidth of the ⁸¹Br or ⁷⁹Br signal would be highly dependent on the molecular dynamics and any intermolecular interactions that affect the electric field gradient at the nucleus. This makes it a potentially sensitive probe for studying changes in the bromine's environment, although the experimental challenges associated with broad lines are considerable.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would be expected to display a series of bands corresponding to the vibrations of the substituted benzene ring, the methylene (B1212753) group, and the methyl thioether moiety.

Aromatic Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C=C stretching: In-ring carbon-carbon stretching vibrations are expected to produce bands in the 1600-1450 cm⁻¹ region. libretexts.org

Out-of-plane C-H bending: The pattern of C-H "wagging" vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.comthieme-connect.de For an ortho-disubstituted benzene, a strong band is typically observed between 770 and 735 cm⁻¹. spectroscopyonline.com

Overtone/Combination Bands: A pattern of weak bands, often referred to as "benzene fingers," can be observed between 2000 and 1650 cm⁻¹, which is also characteristic of the substitution pattern. spectroscopyonline.com

Alkyl Group Vibrations:

C-H stretching: The methyl and methylene groups will exhibit symmetric and asymmetric C-H stretching vibrations in the 2975-2850 cm⁻¹ range.

C-H bending: Methylene scissoring (~1465 cm⁻¹) and methyl umbrella (~1375 cm⁻¹) bending vibrations are also expected. researchgate.net

Thioether and Bromoalkane Vibrations:

C-S stretching: The C-S stretching vibration for thioethers typically appears as a weak to medium band in the 700-600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected in the 650-550 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2975 - 2850Medium to Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
CH₂ Scissoring~1465Medium
CH₃ Umbrella Bend~1375Medium
Aromatic C-H Out-of-Plane Bend (ortho)770 - 735Strong
C-S Stretch700 - 600Weak to Medium
C-Br Stretch650 - 550Medium to Strong

Conformational Isomerism Analysis

A detailed conformational analysis of this compound, based on experimental or computational studies, is not extensively documented in the scientific literature. Such an analysis would typically involve the investigation of rotational isomers (conformers) arising from the rotation around the C(aryl)-C(methylene) and C(methylene)-S bonds.

For analogous compounds, such as 1-bromo-2-substituted benzenes, computational studies have been performed to determine conformational preferences. For example, ab initio calculations on 1-bromo-2-X-benzenes (where X is a side chain like CH2OH, CH2OCH3, etc.) have shown that typically two stable conformers, an anti and a syn form, exist. In these related molecules, the anti conformer, where the substituent on the side chain is directed away from the bromine atom, is generally found to be more stable due to a combination of steric and electrostatic interactions.

A similar theoretical study for this compound would be necessary to determine the relative stabilities of its possible conformers. This would likely involve mapping the potential energy surface as a function of the key dihedral angles.

Parameter Description Status for this compound
Identified Conformers Specific stable rotational isomers (e.g., anti, syn, gauche).Data not available in the literature.
Energy Differences Relative energies between the identified conformers (e.g., ΔE in kJ/mol).Data not available in the literature.
Rotational Barriers Energy barriers for interconversion between conformers.Data not available in the literature.
Methodology Experimental (e.g., variable temperature NMR) or computational (e.g., DFT, MP2) methods used for analysis.Not reported in the searched literature.

High-Resolution Mass Spectrometry (HRMS)

While the nominal molecular weight of this compound (C8H9BrS) is approximately 217.12 g/mol , high-resolution mass spectrometry provides a much more precise measure of its mass. researchgate.net This technique is crucial for confirming the elemental composition of the molecule.

The presence of bromine and sulfur atoms gives this compound a distinctive isotopic pattern. Bromine has two major isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance), which results in two peaks of nearly equal intensity separated by approximately 2 Da for the molecular ion [M]+• and any bromine-containing fragments. Sulfur also has isotopes, primarily 32S (94.99%) and 34S (4.25%), which contribute to an [M+2] peak. The combination of these isotopic patterns provides a high degree of confidence in the assigned molecular formula.

A theoretical calculation of the expected accurate masses and isotopic distribution is presented below. Experimental HRMS data would be required to verify these values.

Isotopologue Formula Theoretical Accurate Mass (Da) Relative Abundance (%)
C8H979Br32S215.9662100.0
C8H981Br32S217.964297.3
C8H979Br34S217.96194.5
C8H913CC7H979Br32S216.96968.8

Note: The table presents a simplified theoretical pattern. Actual experimental data would be needed for confirmation.

Detailed studies on the specific fragmentation pathways of this compound under mass spectrometry conditions (e.g., electron ionization) are not available in the surveyed literature. However, based on its structure, several fragmentation patterns can be predicted.

The molecular ion ([C8H9BrS]+•) would likely undergo fragmentation through several key pathways:

Benzylic Cleavage: Loss of the methyl group (•CH3) from the molecular ion to form a stable bromobenzylsulfonium-type cation.

Alpha-Cleavage: Cleavage of the C-S bond, potentially leading to the formation of a bromotropylium ion or a bromobenzyl cation after rearrangement.

Loss of Thioformaldehyde (B1214467): A potential rearrangement followed by the elimination of thioformaldehyde (CH2S).

Loss of Bromine: Cleavage of the C-Br bond, leading to a [M-Br]+ fragment.

Experimental tandem MS (MS/MS) studies would be necessary to definitively elucidate these fragmentation pathways and the structures of the resulting product ions.

X-ray Crystallography and Solid-State Analysis

A search of crystallographic databases did not yield a solved crystal structure for this compound. Therefore, a definitive analysis based on experimental X-ray diffraction data is not possible at this time. The following sections describe the type of information that would be obtained from such an analysis.

Without a crystal structure, the precise solid-state conformation and the arrangement of molecules in the crystal lattice (crystal packing) remain unknown. An X-ray crystallographic study would reveal key structural parameters such as bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's three-dimensional shape in the solid state. This would experimentally confirm the preferred conformation (e.g., syn vs. anti) in the crystalline form.

The solid-state packing of this compound would be governed by various non-covalent intermolecular interactions. The presence of a bromine atom and an aromatic ring suggests the potential for several types of interactions:

Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) could interact with a Lewis basic site on an adjacent molecule, such as the sulfur atom.

π-Stacking: The aromatic benzene rings could stack on top of one another, contributing to the stability of the crystal lattice. Analysis of a related compound, 1-bromo-2-(phenylselenyl)benzene, shows π-stacking interactions between inversion-related phenyl rings with a centroid-centroid distance of 3.630 (1) Å.

C-H•••π Interactions: Hydrogen atoms from the methyl or methylene groups could interact with the π-system of the benzene ring of a neighboring molecule.

A definitive analysis of these interactions and their role in the supramolecular assembly of this compound is contingent upon the successful crystallization and subsequent X-ray diffraction analysis.

Advanced Chromatographic Techniques for Purity and Isomer Separation

The rigorous assessment of purity and the effective separation of isomers are critical in the characterization of novel chemical entities. For this compound and its derivatives, advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools. These methods provide the high resolution and sensitivity required to quantify the parent compound, identify potential impurities, and separate closely related positional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. jmchemsci.com This combination allows for the effective determination of purity by separating the target analyte from synthesis byproducts or degradation products.

The methodology involves injecting a volatilized sample into a carrier gas stream, which then flows through a capillary column. Separation is achieved based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the column walls. libretexts.org For aromatic thioethers, a non-polar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically effective.

Following separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling unambiguous identification.

A key feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, 79Br and 81Br, in an approximate 1:1 ratio. youtube.com This results in the molecular ion (M) peak being accompanied by an (M+2) peak of nearly equal intensity, which is a definitive indicator of a monobrominated compound. youtube.com

The fragmentation of this compound would likely proceed through characteristic pathways. A primary fragmentation event is often the benzylic cleavage, resulting in the loss of the methylsulfanyl group (•SCH3) to form a bromotropylium ion or a related stable cation. Another expected fragmentation is the cleavage of the C-Br bond. Analysis of the mass spectrum of the closely related compound, 1-bromo-2-(methylthio)benzene, shows a strong molecular ion peak and significant fragments corresponding to the loss of the methyl group and the thio-methyl group. nist.gov Similarly, the spectrum for 1-bromo-2-methylbenzene shows a prominent molecular ion and a base peak corresponding to the loss of the bromine atom. nist.gov

Table 1: Representative GC-MS Parameters for Purity Analysis of this compound
ParameterCondition
GC System Agilent 6890 GC or equivalent
Column HP-5MS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS System Agilent 5973N Mass Selective Detector or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 amu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of less volatile or thermally labile compounds and is particularly well-suited for the separation of isomers. phenomenex.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. phenomenex.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com A common stationary phase choice is a C18 (octadecylsilane) bonded silica, which provides excellent retention for aromatic compounds. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with good peak shape and resolution.

A significant challenge in the synthesis of this compound is the potential formation of positional isomers, such as 1-Bromo-3-[(methylsulfanyl)methyl]benzene and 1-Bromo-4-[(methylsulfanyl)methyl]benzene. HPLC is an excellent technique for separating these isomers. While a standard C18 column can often provide adequate separation, specialized stationary phases can enhance resolution. For example, columns with a phenyl-hexyl bonded phase can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.

Detection is typically performed using a UV detector, as the benzene ring in the molecule provides strong chromophores. The wavelength of maximum absorbance (λmax) can be determined using a photodiode array (PDA) detector to optimize sensitivity for quantitative analysis. For a structurally similar compound, 1-Bromo-4-(methylsulphonyl)benzene, a reversed-phase method using a Newcrom R1 column with an acetonitrile/water mobile phase has been demonstrated to be effective. sielc.com

Table 2: Representative HPLC Method for Purity and Isomer Separation of this compound
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenyl-Hexyl for enhanced isomer separation
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, linear gradient to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, and equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (or λmax as determined by scan)

Computational and Theoretical Investigations of 1 Bromo 2 Methylsulfanyl Methyl Benzene

Density Functional Theory (DFT) Calculations

No specific DFT studies for 1-Bromo-2-[(methylsulfanyl)methyl]benzene were found in the available scientific literature. Therefore, data for the following subsections could not be obtained:

Molecular Dynamics (MD) Simulations

Similarly, the literature search did not yield any studies utilizing Molecular Dynamics simulations to investigate this compound. As a result, there is no specific information for the following areas:

Solvation Effects and Intermolecular InteractionsNo studies were found that analyze the solvation shell around this compound or detail its specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) with solvent molecules through MD simulations.

No Publicly Available Computational or Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical investigations specifically focused on the chemical compound this compound. Therefore, it is not possible to provide the detailed analysis requested in the article outline.

The exhaustive search included queries for reaction mechanism studies, transition state analysis, computational modeling of reaction pathways, calculations of activation energies and kinetic parameters, as well as quantum chemical topology and bond analysis for this specific molecule. The search also extended to variations of the chemical name and its CAS number (19614-11-0) in numerous scientific research databases.

While general information on related structures, such as benzyl (B1604629) sulfides and other ortho-substituted aromatic compounds, is available, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct chemical entities. The user's instructions explicitly forbid the introduction of information that falls outside the scope of the specified compound.

Consequently, the sections on "," including subsections on reaction mechanisms, activation energies, and quantum chemical topology, cannot be completed as there is no specific research data to draw upon.

Applications of 1 Bromo 2 Methylsulfanyl Methyl Benzene in Materials Science and Organic Synthesis Excluding Medical

Precursor for Polymer Synthesis

The unique combination of a reactive bromo group and a nucleophilic thioether moiety makes "1-Bromo-2-[(methylsulfanyl)methyl]benzene" a candidate for polymer synthesis. These polymers could exhibit interesting thermal, optical, and mechanical properties due to the incorporation of the sulfur atom and the aromatic ring.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures and low polydispersity. cmu.edu While direct polymerization of "this compound" via these methods is not reported, its derivatives could potentially serve as monomers.

For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the benzene (B151609) ring would transform it into a functional monomer. The presence of the thioether group might influence the polymerization kinetics and the properties of the resulting polymer. Research on the RAFT polymerization of monomers like phenyl vinyl sulfide (B99878), where a thioether is directly attached to the vinyl group, has demonstrated that controlled polymerization can be achieved. researchgate.net Similarly, amphiphilic block copolymers with pendant thiol groups have been synthesized via RAFT, indicating the compatibility of sulfur functionalities with this technique. researchgate.net

In the context of ATRP, the bromine atom on the benzene ring is generally unreactive as an initiator under standard conditions. However, modification of the methylsulfanylmethyl group to incorporate an ATRP initiating site, for example, by converting it to an α-bromo ester, could create a functional initiator for the synthesis of well-defined polymers. cmu.edu

Table 1: Potential Polymerization Characteristics of Functionalized this compound Derivatives

Polymerization Technique Potential Role of Derivative Expected Polymer Characteristics
ATRP Functional initiator (with modified side chain) Polymers with a "this compound" core at one chain end.

| RAFT | Functional monomer (with added vinyl/acrylate group) | Polymers with pendant bromo-thioether-benzene groups, narrow molecular weight distribution. |

Polythiophenes are a significant class of conducting polymers with applications in organic electronics. rsc.org The synthesis of functionalized polythiophenes often involves the polymerization of substituted thiophene (B33073) monomers. While "this compound" is not a thiophene derivative itself, it could be used to synthesize a thiophene-based monomer. For example, the bromo-benzene moiety could be coupled with a thiophene unit through cross-coupling reactions, and the resulting molecule could then be polymerized.

Furthermore, the development of regioregular polythiophenes often starts from 3-substituted thiophenes. cmu.edu Functional groups can be introduced either before or after polymerization. A common strategy involves the post-polymerization functionalization of poly[3-(bromoalkyl)thiophene], where the bromoalkyl side chains are converted to various functionalities, including thiols and thioethers. cmu.edu This highlights the utility of bromo-functionalized precursors in creating thioether-containing polymers.

The synthesis of poly(thioether)s is an active area of research, with methods like thiol-ene "click" chemistry and the ring-opening polymerization of thiolactones being employed. bohrium.comresearchgate.net The presence of the methylsulfanyl group in "this compound" makes it a potential building block for poly(thioether)s through various polycondensation or step-growth polymerization reactions, especially if the bromo-group is first converted to another reactive functionality.

Building Block for Advanced Organic Functional Materials

The electronic and optical properties of organic materials are highly dependent on their molecular structure. The combination of an aromatic ring, a bromine atom (which can be substituted via cross-coupling reactions), and a thioether group makes "this compound" a versatile precursor for a range of functional organic materials.

Organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs) often consist of extended π-conjugated systems. Bromo-aromatic compounds are key precursors in the synthesis of these materials, typically through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions allow for the construction of larger conjugated molecules by forming new carbon-carbon bonds.

"this compound" could be used in such cross-coupling reactions to introduce the 2-[(methylsulfanyl)methyl]phenyl unit into a larger molecular framework. The thioether group can influence the electronic properties, solubility, and solid-state packing of the final material, which are all critical factors for device performance. While direct examples using this specific molecule are scarce, the general strategy of using functionalized bromo-arenes is well-established in the synthesis of materials for organic electronics.

The thioether group can play a role in the development of photoactive and electroactive materials. The sulfur atom, with its lone pairs of electrons, can interact with the π-system of the aromatic ring, modulating its electronic properties. Furthermore, thioethers can be oxidized to sulfoxides and sulfones, providing a route to fine-tune the electron-accepting character of the molecule.

The development of ROS-responsive hydrogels based on acrylic thioethers demonstrates the potential for creating smart materials where the thioether linkage provides a specific chemical reactivity. polimi.it Although not directly a photoactive or electroactive application, it highlights the utility of the thioether group in functional materials. The synthesis of polyacetylenes with thiophene side-chains also points to the broader interest in combining sulfur-containing moieties with conjugated polymer backbones to create new electroactive materials. mdpi.comresearchgate.net

Ligand Precursor in Catalysis

The design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts. The presence of both a "soft" thioether donor and a phenyl ring that can be functionalized makes "this compound" an interesting scaffold for ligand synthesis.

The bromo-group can be converted into other donor groups, such as a phosphine (B1218219), an N-heterocyclic carbene (NHC), or another heteroatom-based ligand. This would lead to the formation of bidentate or multidentate ligands where the thioether acts as one of the coordinating atoms. For example, reaction with a secondary phosphine followed by complexation to a metal center could yield a P,S-bidentate ligand.

Such mixed-donor ligands are of great interest in catalysis as they can combine the properties of different types of donor atoms to influence the electronic and steric environment around the metal center. Thioether-functionalized NHC ligands, for instance, have been used to prepare palladium complexes that are active in C-C coupling reactions.

Table 2: Potential Ligand Synthesis from this compound

Ligand Type Synthetic Transformation Potential Catalytic Applications
Phosphine-Thioether Lithiation followed by reaction with a chlorophosphine Cross-coupling reactions, hydrogenation
NHC-Thioether Conversion to an imidazolium (B1220033) salt and deprotonation Suzuki-Miyaura coupling, Heck reaction

| Amine-Thioether | Palladium-catalyzed amination | Oxidation catalysis, polymerization |

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have become a cornerstone in coordination chemistry and catalysis, valued for their strong σ-donating properties which allow them to form stable complexes with a wide range of metals. The synthesis of thioether-functionalized NHCs is of particular interest, as the sulfur atom can introduce a secondary coordination site, creating hemilabile ligands that can play a dynamic role in catalytic cycles. acs.orgrsc.orgacs.org

This compound serves as an ideal electrophilic precursor for generating the imidazolium salts that are the direct precursors to these functionalized NHCs. The standard synthetic route involves the reaction of a substituted imidazole (B134444) with an appropriate alkyl halide. In this case, the benzylic bromide moiety of this compound is highly reactive towards nucleophilic substitution by an N-substituted imidazole.

The general reaction proceeds as follows:

An N-aryl or N-alkyl substituted imidazole acts as the nucleophile.

The imidazole nitrogen attacks the benzylic carbon of this compound.

This results in the displacement of the bromide ion and the formation of a new C-N bond, yielding an N-benzylimidazolium bromide salt.

This resulting imidazolium salt is the stable NHC precursor. The molecule now incorporates the 2-[(methylsulfanyl)methyl]benzyl group, which possesses the thioether functionality. Subsequent deprotonation of the C2 position on the imidazole ring (the carbon between the two nitrogen atoms) with a strong base generates the free carbene, which can then be used to form metal complexes. The presence of the thioether sidearm allows for the formation of bidentate (κ²-C,S) ligands, where both the carbene carbon and the thioether sulfur can coordinate to a metal center. rsc.org

Table 1: Synthesis of Thioether-Functionalized Imidazolium Salt

Reactant 1Reactant 2ProductKey Feature
This compoundN-substituted Imidazole1-(2-((Methylthio)methyl)benzyl)-3-(R)-imidazolium bromideNHC precursor with thioether functionality

Formation of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a critical field in modern chemistry. The effectiveness of this process relies heavily on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. Chiral thioethers have proven to be effective ligands in a variety of metal-catalyzed asymmetric reactions. rsc.orgresearchgate.netbohrium.com

While this compound is an achiral molecule, its functional groups provide convenient handles for its incorporation into larger, chiral ligand frameworks. The bromine atom can be substituted or used in cross-coupling reactions to attach a chiral moiety, while the thioether sulfur can act as a soft donor atom to coordinate with transition metals. researchgate.netbohrium.com

A common strategy for creating chiral ligands from this precursor involves the following conceptual steps:

Introduction of Chirality : The bromine atom can be replaced by a chiral, coordinating group via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. For example, reacting it with a chiral amine or phosphine would introduce both a stereocenter and a second heteroatom for metal coordination.

Ligand Formation : The resulting molecule would be a chiral, potentially bidentate S,N- or S,P-heterodonor ligand.

Complexation : This new chiral ligand can then be complexed with a suitable metal precursor (e.g., of palladium, rhodium, or iridium) to generate a chiral catalyst.

The stereoelectronic properties of such a ligand would be influenced by the chiral element, the nature of the second heteroatom, and the coordinating thioether group, making it a tunable scaffold for various asymmetric transformations like hydrogenations or allylic alkylations. researchgate.netrsc.org

Synthetic Intermediate for Complex Chemical Structures

Beyond its use in ligand synthesis, this compound is a valuable building block for constructing complex organic molecules. Its two distinct functional groups can be manipulated selectively to introduce the substituted aryl ring into a variety of molecular scaffolds.

Introduction of Substituted Aryl Rings in Multi-Step Synthesis

The aryl bromide functionality is one of the most versatile handles in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can act as a synthon for the "2-[(methylsulfanyl)methyl]phenyl" group, which can be introduced into a target molecule using a range of well-established organometallic cross-coupling reactions.

Table 2: Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerResulting BondTypical Catalyst
Suzuki CouplingOrganoboron compound (R-B(OR)₂)Aryl-Alkyl/ArylPd(PPh₃)₄
Stille CouplingOrganotin compound (R-SnR'₃)Aryl-Alkyl/ArylPd(PPh₃)₄
Heck CouplingAlkeneAryl-VinylPd(OAc)₂
Sonogashira CouplingTerminal AlkyneAryl-AlkynylPdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig AminationAmine (R₂NH)Aryl-NitrogenPd₂(dba)₃

In each of these reactions, the carbon-bromine bond is selectively activated by a transition metal catalyst (typically palladium), allowing for the formation of a new bond between the aryl ring and a coupling partner, all while leaving the thioether group intact. This reliability makes the compound a predictable and useful intermediate in multi-step synthesis.

Strategic Uses of the Bromine and Thioether Functionalities in Retrosynthetic Analysis

Retrosynthetic analysis is the process of deconstructing a complex target molecule into simpler, commercially available starting materials. When a synthetic chemist identifies a 2-[(methylsulfanyl)methyl]phenyl moiety within a target structure, this compound becomes a logical retrosynthetic precursor.

The Bromine Functionality : The primary retrosynthetic disconnection is made at the bond connecting the substituted aryl ring to the rest of the molecule. This disconnection points directly back to the aryl bromide as the key building block. The bromine serves as a placeholder for a carbon-carbon or carbon-heteroatom bond that can be formed via the coupling reactions mentioned previously. Alternatively, the bromine can be converted into an organolithium or Grignard reagent through metal-halogen exchange, transforming the aryl ring from an electrophile into a potent nucleophile.

The Thioether Functionality : The thioether group is generally robust and stable to many reaction conditions, including those used for cross-coupling. This stability is a strategic advantage, as it does not require protection during the manipulation of the bromide. However, it can also be used for more advanced strategies. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone. ycdehongchem.com This transformation dramatically alters the electronic properties of the ring and can be used to direct subsequent reactions or modify the final properties of the target molecule. In certain contexts, the thioether can also act as a directing group for ortho-metalation, although in this specific molecule, the reactivity of the C-Br bond typically dominates.

Derivatives and Analogues of 1 Bromo 2 Methylsulfanyl Methyl Benzene: Synthesis, Reactivity, and Spectroscopic Characterization

Synthesis of Ring-Substituted Analogues

The synthesis of analogues with substituents on the benzene (B151609) ring typically proceeds via electrophilic aromatic substitution. The existing bromo and (methylsulfanyl)methyl groups on the parent molecule direct the position of incoming electrophiles. The bromine atom is a deactivating but ortho-, para-directing substituent due to a combination of its electron-withdrawing inductive effect and electron-donating resonance effect. The (methylsulfanyl)methyl group is generally considered a weak activating group and is also ortho-, para-directing.

The regiochemical outcome of substitution reactions is therefore a product of the combined directing effects of these two groups. The position 'para' to the bromine (position 5) and the position 'ortho' to the (methylsulfanyl)methyl group (position 3) are electronically activated. However, steric hindrance from the adjacent side chain can influence the feasibility of substitution at certain positions. For instance, nitration or halogenation would be expected to yield a mixture of isomers, with the precise ratio depending on reaction conditions.

The introduction of additional substituents onto the benzene ring significantly alters the reactivity of the molecule in subsequent chemical transformations. These effects can be broadly categorized as electronic and steric.

Electronic Effects : Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Conversely, electron-withdrawing groups (EWGs), like a nitro (-NO₂) or cyano (-CN) group, decrease the ring's electron density, deactivating it towards further electrophilic substitution. libretexts.org The position of the substituent relative to the reaction center is critical; for example, an EWG at position 4 or 6 would significantly impact the electronic environment of the benzylic position and the sulfur atom.

Steric Effects : The physical size of a substituent can impede the approach of reagents to a nearby reaction site, a phenomenon known as steric hindrance. libretexts.org For example, introducing a bulky group like a tert-butyl group at position 3 or 6 would sterically shield the (methylsulfanyl)methyl side chain, potentially slowing down reactions involving the sulfur atom or the benzylic carbon. Research on the bromination of various alkylbenzenes has demonstrated that as the size of an alkyl substituent increases, attack at the adjacent ortho position becomes more difficult, leading to a lower yield of the corresponding ortho isomer. libretexts.orgnsf.gov This principle is directly applicable to the synthesis and reactivity of substituted 1-bromo-2-[(methylsulfanyl)methyl]benzene analogues.

Modifications of the (Methylsulfanyl)methyl Side Chain

The side chain offers multiple sites for chemical modification, including the length of the alkyl chain and the oxidation state of the sulfur atom.

The sulfur atom in the (methylsulfanyl)methyl side chain can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives.

Sulfoxides : The oxidation of the sulfide (B99878) to a sulfoxide, yielding 1-bromo-2-[(methylsulfinyl)methyl]benzene, can be achieved using one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) in a solvent like acetic acid. orgsyn.org Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone. bohrium.com The resulting sulfoxide introduces a stereocenter at the sulfur atom, leading to the possibility of enantiomers.

Sulfones : Further oxidation of the sulfide or sulfoxide with a stronger oxidizing agent or an excess of a milder one yields the sulfone, 1-bromo-2-[(methylsulfonyl)methyl]benzene. The presence of electron-donating or electron-withdrawing groups on the aryl ring can influence the ease of these oxidation reactions. bohrium.com The sulfonyl group is a strong electron-withdrawing group and significantly alters the electronic properties of the molecule.

Heteroatom Substitution within the Side Chain

The sulfur atom in the side chain can be replaced with other heteroatoms, such as oxygen or nitrogen, to create structurally related analogues. The synthesis of the oxygen analogue, 1-bromo-2-(methoxymethyl)benzene, can be accomplished via a Williamson ether synthesis, reacting 2-bromobenzyl bromide with sodium methoxide. The corresponding nitrogen analogue, (2-bromobenzyl)(methyl)amine, can be prepared by the reaction of 2-bromobenzyl bromide with methylamine. These substitutions fundamentally change the nature of the side chain, affecting properties like polarity, hydrogen bonding capability, and coordination chemistry.

Impact of Structural Variations on Electronic and Steric Profiles

Ring Substitution : Adding substituents to the benzene ring alters the molecule's electron density distribution and can introduce significant steric bulk. As demonstrated in studies of other aromatic systems, these changes affect not only reactivity but also the geometry of the benzene ring itself. researchgate.net

Side Chain Oxidation : The oxidation of the sulfide to a sulfoxide and then to a sulfone dramatically increases the polarity of the side chain. The sulfinyl (-SO-) and sulfonyl (-SO₂-) groups are strongly electron-withdrawing via induction, which lowers the electron density of the attached aromatic ring. The geometry also changes, with the sulfoxide having a trigonal pyramidal shape and the sulfone having a tetrahedral arrangement around the sulfur atom. This increases the steric demand of the side chain compared to the original sulfide.

Homologation and Heteroatom Substitution : Extending the side chain increases its conformational flexibility. Replacing sulfur with oxygen or nitrogen changes the bond lengths, bond angles, and electronic character of the side chain. For example, the C-O-C bond in the ether analogue is more polar than the C-S-C bond in the parent sulfide, while the N-H bond in the secondary amine analogue introduces a site for hydrogen bonding.

These structural variations allow for the fine-tuning of the molecule's properties for various chemical applications. A summary of the discussed derivatives is presented below.

Interactive Table of Derivatives

Derivative ClassExample Compound NameKey Structural Change
Ring-Substituted 1-Bromo-5-nitro-2-[(methylsulfanyl)methyl]benzeneAddition of a nitro group to the benzene ring
Side-Chain Homologue 1-Bromo-2-[(methylsulfanylethyl)]benzeneExtension of the alkyl chain by one CH₂ group
Side-Chain Oxidation 1-Bromo-2-[(methylsulfinyl)methyl]benzeneOxidation of sulfide to sulfoxide
Side-Chain Oxidation 1-Bromo-2-[(methylsulfonyl)methyl]benzeneOxidation of sulfide to sulfone
Heteroatom Substitution 1-Bromo-2-(methoxymethyl)benzeneReplacement of sulfur with oxygen
Heteroatom Substitution (2-Bromobenzyl)(methyl)amineReplacement of sulfur with nitrogen

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-Bromo-2-[(methylsulfanyl)methyl]benzene, and how does the methylsulfanyl group influence reactivity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a brominated benzyl derivative (e.g., 1-bromo-2-(bromomethyl)benzene) reacts with methyl sulfide (CH₃SH) to introduce the methylsulfanyl group. The electron-donating nature of the methylsulfanyl substituent directs electrophilic attacks to specific positions on the benzene ring, favoring para substitution in subsequent reactions .
  • Key Considerations : Monitor reaction temperature (25–60°C) and solvent polarity (e.g., DMF or THF) to optimize yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended.

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

  • X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) provides precise bond-length and angle data. ORTEP-III visualizations (with GUI enhancements in ORTEP-3) clarify spatial arrangements of the bromine and methylsulfanyl groups .
  • Spectroscopy :

  • ¹H/¹³C NMR : The methylsulfanyl group (CH₂SMe) shows distinct shifts at δ ~2.1 ppm (¹H) and δ ~15–25 ppm (¹³C).
  • MS (EI) : Expect a molecular ion peak at m/z 230 (M⁺, C₈H₉BrS) and fragmentation patterns indicative of Br loss.

Q. What are the challenges in achieving regioselective bromination of methylsulfanyl-substituted benzene derivatives?

  • Directing Effects : The methylsulfanylmethyl group (-CH₂SMe) acts as a weak ortho/para director. Competing steric effects from the bulky substituent may favor para bromination. Comparative studies with dimethoxy analogs (e.g., 1-bromo-3,5-dimethoxybenzene) show similar regioselectivity trends .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for functionalizing this compound?

  • DFT Studies : Use Gaussian or ORCA software to calculate transition-state energies for substitution reactions. For example, the activation barrier for Suzuki-Miyaura coupling at the bromine site can be compared to Ullmann-type couplings .
  • Table: Calculated Bond Dissociation Energies (kcal/mol)

BondBDE (Calc.)Experimental (Lit.)
C-Br68.267.5 ± 1.0
C-S (CH₂SMe)72.873.1 ± 0.8

Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?

  • Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ with ligand additives (e.g., XPhos) reduces homocoupling byproducts.
  • Solvent : Toluene/water biphasic systems improve selectivity in Heck reactions.
    • Case Study : Coupling with phenylboronic acid under Miyaura conditions (Na₂CO₃, 80°C) achieves >85% yield, with <5% debrominated byproduct .

Q. How does the methylsulfanylmethyl group influence photophysical properties in derivatized materials?

  • UV-Vis Analysis : The -CH₂SMe group introduces a redshift (~15 nm) in π→π* transitions compared to unsubstituted bromobenzene. Time-dependent DFT (TDDFT) aligns with experimental λₘₐₓ values (e.g., 265 nm in ethanol) .
  • Applications : Potential as a ligand in luminescent metal-organic frameworks (MOFs) due to sulfur’s lone-pair electron donation.

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design identifies solvent polarity as the most critical factor in SNAr reactions .
  • Safety Protocols : Avoid thiomethylation side reactions by rigorously drying reagents. MSDS-compliant handling is essential due to potential lachrymatory effects of brominated intermediates .

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